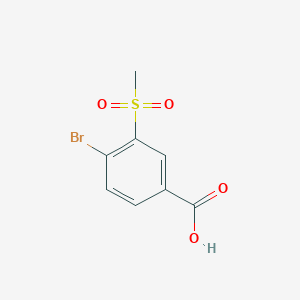

4-Bromo-3-methanesulfonylbenzoic acid

Descripción

Contextualizing the Compound within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids are a class of organic compounds characterized by a carboxyl group (-COOH) directly attached to an aromatic ring system. The simplest example is benzoic acid. preprints.orgresearchgate.net These compounds are typically crystalline solids and exhibit acidic properties due to the ionization of the carboxyl group to release a proton. sigmaaldrich.com The acidity and reactivity of aromatic carboxylic acids are significantly influenced by the nature and position of other substituents on the aromatic ring. preprints.org

4-Bromo-3-methanesulfonylbenzoic acid is a specific example within this class, distinguished by its two substituents: a halogen (bromo group) and a sulfonyl group (methanesulfonyl group). The presence of these groups on the benzoic acid framework modulates its electronic structure and, consequently, its chemical behavior. The carboxyl group itself acts as a deactivating, meta-directing group in electrophilic aromatic substitution reactions, meaning it hinders further substitution on the ring and directs incoming groups to the meta position. researchgate.netuni.lu

Significance in Contemporary Organic Synthesis Research

Substituted benzoic acids are recognized as crucial scaffolds in the development of new chemical entities, particularly in medicinal chemistry and drug discovery. preprints.orgresearchgate.net They serve as foundational building blocks for the synthesis of a wide array of more complex molecules with potential biological activity. researchgate.netnih.gov Research has demonstrated the importance of the benzoic acid nucleus in compounds designed to treat various diseases, including cancer and influenza. preprints.orgresearchgate.net

The significance of this compound in contemporary research lies in its role as a versatile synthetic intermediate. The molecule possesses several key features:

A Carboxylic Acid Handle: The -COOH group can be readily converted into other functional groups such as esters, amides, or acid chlorides, allowing for the attachment of diverse molecular fragments.

An Aryl Bromide Functional Group: The bromine atom is a particularly valuable feature for modern organic synthesis. It serves as an excellent "handle" for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. wikipedia.orgikm.org.my These reactions are powerful and widely used methods for forming new carbon-carbon bonds, enabling the construction of complex molecular architectures like biphenyls from simpler precursors. wikipedia.org The ability to use organobromides as coupling partners is a cornerstone of contemporary synthetic chemistry. wikipedia.orgmdpi.com

This combination of a modifiable carboxylic acid and a reactive aryl bromide makes this compound a useful starting material for constructing targeted molecules in pharmaceutical and materials science research.

Overview of Substituent Effects on Aromatic Systems Relevant to this compound

The chemical properties of a substituted benzene (B151609) derivative are largely dictated by the electronic effects of its substituents. These effects are broadly categorized as inductive effects (transmission of charge through sigma bonds) and resonance effects (delocalization of electrons through the pi system).

In this compound, the aromatic ring is influenced by three distinct groups: the carboxyl (-COOH) group, the bromo (-Br) group, and the methanesulfonyl (-SO₂CH₃) group. All three are classified as electron-withdrawing groups (EWGs), which pull electron density away from the benzene ring. uni.luresearchgate.net

Effects on Acidity: The primary effect of electron-withdrawing groups on a benzoic acid derivative is an increase in its acidity compared to unsubstituted benzoic acid. researchgate.netnih.gov EWGs stabilize the conjugate base (the carboxylate anion) that forms after the acidic proton is donated. researchgate.netnih.gov By pulling electron density away from the negatively charged carboxylate, the charge is dispersed and stabilized, which makes the corresponding acid more willing to donate its proton and thus more acidic. researchgate.netnih.gov Both the bromo and methanesulfonyl groups contribute to this increased acidity through their inductive effects.

Effects on Aromatic Ring Reactivity: Substituents that withdraw electron density from the aromatic ring decrease its nucleophilicity. This makes the ring less reactive towards electrophilic aromatic substitution. Therefore, the bromo, methanesulfonyl, and carboxyl groups are all considered "deactivating groups." uni.lu

The table below summarizes the characteristics of the substituents on this compound.

| Substituent | Type | Effect on Acidity | Effect on Ring Reactivity | Directing Effect* |

| -COOH (Carboxyl) | Electron-Withdrawing | Increases | Deactivating | Meta |

| -Br (Bromo) | Electron-Withdrawing | Increases | Deactivating | Ortho, Para |

| -SO₂CH₃ (Methanesulfonyl) | Strongly Electron-Withdrawing | Increases | Deactivating | Meta |

| Note: Directing effect refers to the position a new substituent would take if an electrophilic aromatic substitution reaction were to occur on the monosubstituted benzene ring. |

The interplay of these electronic effects makes this compound a molecule with well-defined properties that can be exploited by synthetic chemists to build more elaborate molecular structures.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVHVWLMNKOUFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158608-01-6 | |

| Record name | 4-bromo-3-methanesulfonylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-Bromo-3-methanesulfonylbenzoic Acid

Detailed, peer-reviewed synthetic procedures specifically for this compound are not abundantly available in public literature. However, its synthesis can be logically deduced from established methodologies for preparing structurally similar compounds. The key is to introduce the substituents in a sequence that leverages their directing effects to achieve the desired 1,2,4-trisubstitution pattern.

A plausible and efficient route to this compound often starts with a precursor that already contains one or more of the required functional groups or their precursors. A common strategy involves the modification of a substituted toluene (B28343) derivative. For instance, a multi-step synthesis can be envisioned starting from a simple, commercially available substituted benzene (B151609).

One potential precursor is 3-aminotoluene. The synthesis would proceed through diazotization of the amino group, followed by reactions to introduce the bromo and methanesulfonyl groups, and finally oxidation of the methyl group to a carboxylic acid. Another possible starting material could be a bromotoluene derivative, which would then undergo sulfonation and subsequent modifications to introduce the methanesulfonyl and carboxyl groups.

A rational multi-step synthesis of this compound is outlined below, starting from a readily available precursor. This proposed pathway considers the directing effects of the substituents at each step to ensure the correct regiochemistry of the final product.

Proposed Synthetic Pathway:

A likely synthetic strategy would involve the initial bromination of a suitable benzoic acid precursor, followed by the introduction of the methanesulfonyl group. The order of these steps is crucial to ensure the correct placement of the substituents.

A potential multi-step synthesis could be initiated from 3-methylbenzoic acid. The methyl group is an ortho-, para-director, and the carboxylic acid group is a meta-director. Bromination of 3-methylbenzoic acid would likely lead to a mixture of products, making this a less ideal starting point.

A more controlled synthesis might start with a precursor where the directing groups favor the desired substitution pattern. For example, starting with 4-bromotoluene (B49008), one could introduce the sulfonyl group. However, direct sulfonation would likely occur at the position ortho to the methyl group and para to the bromine, which is not the desired isomer.

A more viable approach involves the synthesis of 2-nitro-4-methylsulfonyltoluene as an intermediate, which can then be converted to the corresponding benzoic acid. asianpubs.orgresearchgate.net The nitro group can later be transformed into a bromine atom via a Sandmeyer reaction.

A general representation of a multi-step synthesis is detailed in the following table:

| Step | Reaction | Reagents and Conditions | Intermediate Product |

| 1 | Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-Nitrotoluene |

| 2 | Sulfonation | Fuming H₂SO₄ (oleum) | 4-Nitro-2-toluenesulfonic acid |

| 3 | Reduction of Sulfonic Acid to Thiol | Zn, H₂SO₄ | 2-Amino-4-methylbenzenethiol |

| 4 | Methylation of Thiol | CH₃I, base | 2-Amino-4-methylthioanisole |

| 5 | Oxidation of Thioether to Sulfone | H₂O₂, CH₃COOH | 2-Amino-4-methylsulfonyltoluene |

| 6 | Diazotization and Sandmeyer Reaction | NaNO₂, HBr, CuBr | 2-Bromo-4-methylsulfonyltoluene |

| 7 | Oxidation of Methyl Group | KMnO₄, H₂O, heat | 2-Bromo-4-methylsulfonylbenzoic acid |

It is important to note that the above is a generalized representation, and specific reaction conditions would need to be optimized.

Analogous Synthetic Transformations in Related Benzoic Acid Systems

The synthesis of substituted benzoic acids relies on a well-established toolbox of organic reactions. The principles governing these transformations are directly applicable to the synthesis of this compound.

The introduction of a bromine atom onto a benzoic acid ring is an electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the electronic properties of the substituents already present on the ring.

Activating Groups: These groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct incoming electrophiles to the ortho and para positions. Examples include hydroxyl (-OH), amino (-NH₂), and alkyl (-R) groups. youtube.com

Deactivating Groups: These groups withdraw electron density from the benzene ring, making it less reactive towards electrophiles. They generally direct incoming electrophiles to the meta position. assets-servd.hostquora.com Examples include nitro (-NO₂), carbonyl (-C=O), and sulfonyl (-SO₂R) groups. assets-servd.host Halogens are an exception; they are deactivating yet are ortho-, para-directing. assets-servd.host

In the context of synthesizing this compound, the methanesulfonyl group and the carboxylic acid group are both deactivating and meta-directing. assets-servd.hostquora.com Therefore, if one were to brominate a molecule already containing these two groups, the bromine would be directed to the position meta to both, which is the 5-position. This highlights the importance of the order of substituent introduction.

A common method for bromination involves the use of bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). quora.com For highly activated rings, a catalyst may not be necessary. youtube.com

| Substituent Type | Directing Effect | Influence on Reactivity | Example Substituents |

| Activating | Ortho, Para | Increases | -OH, -NH₂, -OR, -R |

| Deactivating | Meta | Decreases | -NO₂, -SO₃H, -COOH, -CHO, -COR |

| Deactivating | Ortho, Para | Decreases | -F, -Cl, -Br, -I |

The methanesulfonyl group (-SO₂CH₃) is typically introduced in a two-step process: sulfonation followed by conversion to the sulfone.

Sulfonation: This is an electrophilic aromatic substitution where a sulfonic acid group (-SO₃H) is introduced onto the benzene ring using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). youtube.com

Conversion to Sulfonyl Chloride: The sulfonic acid is then converted to a sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Reduction and Methylation: The sulfonyl chloride can be reduced to a thiol (-SH), which is then methylated to form a thioether (-SCH₃). Subsequent oxidation of the thioether with an oxidizing agent like hydrogen peroxide yields the desired methanesulfonyl group. lookchem.comgoogleapis.com

Alternatively, methylsulfonylbenzoic acids can be prepared by the oxidation of the corresponding methylsulfonyltoluenes. google.comgoogle.com This oxidation can be achieved using nitric acid and air in the presence of a catalyst. google.comgoogle.com

The carboxylic acid group (-COOH) can be introduced onto a benzene ring through several methods:

Oxidation of an Alkyl Side Chain: A common and effective method is the oxidation of a methyl or other primary alkyl group attached to the benzene ring. libretexts.orgyoutube.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are typically used. libretexts.org This method is particularly useful as the alkyl group is an ortho-, para-director, allowing for electrophilic substitutions before its conversion to the meta-directing carboxylic acid group. libretexts.org

Carbonation of a Grignard Reagent: An aryl halide can be converted into a Grignard reagent (Ar-MgX), which then reacts with carbon dioxide (CO₂) followed by acidic workup to yield a benzoic acid. libretexts.org

Hydrolysis of a Nitrile: A nitrile group (-CN) on the benzene ring can be hydrolyzed to a carboxylic acid under acidic or basic conditions. chemguide.co.ukpressbooks.pub The nitrile itself can be introduced via a Sandmeyer reaction on an aniline (B41778) derivative or by nucleophilic substitution of a suitable halide. pressbooks.pub

Once formed, the carboxylic acid group can be modified, for example, by conversion to an ester or an acid chloride, to facilitate further reactions. pressbooks.pub

Catalytic Systems and Optimized Reaction Conditions in Synthesis

The synthesis of this compound is not a single reaction but a pathway where each step requires specific catalysts and optimized conditions to ensure high yield and purity. A plausible and effective route begins with 4-bromotoluene, which undergoes sulfonation followed by oxidation.

The initial step involves the introduction of a sulfonyl group onto the 4-bromotoluene ring. This is typically achieved via chlorosulfonation followed by reaction with a suitable methyl source. The subsequent and critical step is the oxidation of the methyl group of the resulting 4-bromo-3-(methylsulfonyl)toluene to a carboxylic acid. This transformation requires a strong oxidizing agent and carefully controlled conditions to prevent over-oxidation or degradation of the aromatic ring.

Catalytic systems based on transition metals are often employed for such oxidation reactions. For the analogous oxidation of substituted toluenes to their corresponding benzoic acids, catalysts containing cobalt and manganese acetates have been utilized, often in the presence of a bromide source, with oxygen serving as the terminal oxidant.

The table below summarizes typical conditions for key transformations analogous to those required for the synthesis of this compound, based on established methodologies for similar compounds.

| Reaction Step | Starting Material | Reagents & Catalysts | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| Aromatic Bromination | Toluene | Br₂, FeBr₃ (catalyst) | None or CCl₄ | Room Temp | 1-2 h | High (mainly 4-bromotoluene) |

| Aromatic Sulfonation | 4-Bromotoluene | HSO₃Cl, then Na₂SO₃ and a methylating agent | Varies | 0°C to Room Temp | Several hours | Moderate to Good |

| Side-Chain Oxidation | 4-Bromo-3-(methylsulfonyl)toluene | KMnO₄, NaOH | Water/Pyridine | Reflux | Several hours | Good |

| Catalytic Air Oxidation | Substituted Toluene | Cobalt Acetate (B1210297), Manganese Acetate, Sodium Bromide | Acetic Acid | ~150-200°C | 2-6 h | High |

Mechanistic Investigations of Synthetic Steps

The synthetic pathway to this compound involves well-understood reaction mechanisms, primarily electrophilic aromatic substitution and benzylic oxidation.

The formation of the 4-bromotoluene precursor proceeds via an electrophilic aromatic substitution (EAS) mechanism. In this reaction, a Lewis acid catalyst, such as ferric bromide (FeBr₃), interacts with molecular bromine (Br₂). This interaction polarizes the Br-Br bond, generating a highly electrophilic bromine species, often represented as Br⁺. The π-electron system of the toluene ring acts as a nucleophile, attacking the electrophilic bromine. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgyoutube.com The methyl group of toluene is an activating, ortho, para-director, meaning it donates electron density to the ring and directs the incoming electrophile to the positions ortho and para to it. Due to sterics, the major product is the para-substituted isomer, 4-bromotoluene. Finally, a weak base (like Br⁻) removes a proton from the carbon atom bearing the new bromine, restoring the aromaticity of the ring to yield the final product. libretexts.org

The subsequent sulfonation at the 3-position is also governed by EAS principles. In the 4-bromotoluene intermediate, the methyl group is an ortho, para-director, while the bromo group is a deactivating but also ortho, para-directing substituent. The combined effect directs the incoming sulfonyl group primarily to the position ortho to the activating methyl group (C3).

The final oxidation of the methyl group to a carboxylic acid proceeds through a different mechanism. When using a strong oxidant like potassium permanganate (KMnO₄), the reaction is believed to initiate with the abstraction of a hydrogen atom from the benzylic position (the carbon of the methyl group). This forms a benzyl (B1604629) radical, which is stabilized by resonance with the aromatic ring. This radical is then rapidly oxidized through a series of steps involving manganese intermediates, ultimately leading to the formation of a benzoate (B1203000) salt, which is then protonated with acid to yield the final carboxylic acid. quora.com The presence of strong electron-withdrawing groups on the ring, such as the bromo and methanesulfonyl groups, makes this oxidation more challenging compared to the oxidation of simple toluene.

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. libretexts.orgmasterorganicchemistry.com The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. In the case of 4-Bromo-3-methanesulfonylbenzoic acid, the aromatic ring is substituted with three groups, all of which are deactivating towards electrophilic attack.

Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects.

Methanesulfonyl (-SO₂CH₃): This is also a very strong electron-withdrawing group, and therefore, it is highly deactivating and a meta-director.

Bromine (-Br): As a halogen, bromine is deactivating due to its electron-withdrawing inductive effect but is an ortho-, para-director because its lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate. libretexts.org

The combined effect of these three deactivating groups makes further electrophilic aromatic substitution on this compound exceptionally challenging. The ring is significantly electron-deficient, requiring harsh reaction conditions for any substitution to occur.

The potential sites for substitution are C-2, C-5, and C-6.

Substitution at C-2 would be ortho to the carboxylic acid and meta to both the sulfonyl group and the bromine.

Substitution at C-5 would be ortho to the bromine and meta to both the carboxylic acid and the sulfonyl group.

Substitution at C-6 would be ortho to the sulfonyl group, meta to the carboxylic acid, and para to the bromine.

Given that the ortho/para directing influence of the bromine atom is in conflict with the meta directing influence of the other two powerful deactivating groups, predicting a single major product is complex. However, the severe deactivation of the ring means that such reactions are generally not synthetically viable or commonly reported.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom attached to the aromatic ring is a key site for transformations, particularly for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis, and aryl bromides are excellent substrates for these transformations. wikipedia.org

Suzuki Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid, using a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to form biaryl structures. This compound can react with various aryl or vinyl boronic acids to yield substituted biphenyl (B1667301) or styrene (B11656) derivatives, respectively. The reaction mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to give the final product. libretexts.org

| Coupling Partner | Palladium Catalyst | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/PCy₃ | Na₂CO₃, K₂CO₃, KF | Toluene (B28343), Dioxane, Water | 80-110 °C, 3-24 h |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The bromine atom of this compound can undergo this reaction with alkenes like styrene or acrylates. This reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

| Coupling Partner | Palladium Catalyst | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile, Water | 100-140 °C, 6-24 h |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. wikipedia.org this compound can be coupled with various terminal alkynes to synthesize arylalkyne derivatives.

| Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | Toluene, THF | Room Temp. to 80 °C, 4-20 h |

Direct displacement of a halogen from an aromatic ring via nucleophilic aromatic substitution (SₙAr) is typically difficult. However, this reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the bromine atom is ortho to the powerful electron-withdrawing methanesulfonyl group. This, combined with the meta-directing carboxylic acid group, significantly lowers the electron density of the ring and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SₙAr mechanism. Consequently, the bromine atom can be displaced by strong nucleophiles such as amines, alkoxides, or thiolates under suitable conditions.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that can undergo a wide range of transformations.

Esterification: The conversion of the carboxylic acid to an ester is a common and important transformation. This can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). Alternatively, N-bromosuccinimide (NBS) has been reported as an effective catalyst for the esterification of carboxylic acids with alcohols under mild conditions. mdpi.com Another approach involves first converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol.

Amidation: The formation of an amide bond is crucial in many areas of chemical synthesis. Direct amidation of a carboxylic acid with an amine requires high temperatures to drive off water, which can be detrimental to sensitive molecules. More commonly, coupling agents are employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) activate the carboxylic acid, facilitating its reaction with an amine at room temperature. researchgate.net Recent studies have also shown that titanium(IV) catalysts, such as TiF₄, can effectively promote the direct amidation of carboxylic acids with amines. researchgate.net

Reduction: Carboxylic acids are resistant to reduction but can be converted to primary alcohols using powerful reducing agents. britannica.com Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation, which proceeds via a nucleophilic acyl substitution where a hydride ion replaces the -OH group, forming an intermediate aldehyde that is immediately reduced further to the primary alcohol. chemguide.co.uklibretexts.org Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃/THF), is another effective reagent that can selectively reduce carboxylic acids in the presence of other functional groups. britannica.comlibretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are not reactive enough to reduce carboxylic acids. chemguide.co.uk

Derivatization: Beyond ester and amide formation, the carboxyl group can be converted into other functional groups. A key intermediate is the acyl chloride, formed by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive derivative can then be converted into a wide array of other functionalities, including anhydrides, aldehydes (via partial reduction), and ketones. libretexts.org Derivatization is also used for analytical purposes, for instance, by reacting the acid with reagents like 4'-bromophenacyl trifluoromethanesulfonate (B1224126) to create UV-active esters for HPLC analysis. nih.gov

Influence of the Methanesulfonyl Group on Aromatic Ring Reactivity and Electron Density

The reactivity of the aromatic ring in this compound towards substitution reactions is profoundly affected by the electronic properties of its substituents. Both the methanesulfonyl (-SO₂CH₃) and the carboxylic acid (-COOH) groups are powerful electron-withdrawing groups. researchgate.netwikipedia.org This effect is due to the high electronegativity of the oxygen atoms in both groups, which pull electron density away from the benzene ring through inductive and resonance effects.

The methanesulfonyl group, in particular, is one of the strongest electron-withdrawing groups. Its presence significantly reduces the electron density of the aromatic π-system, making the ring highly deactivated towards electrophilic aromatic substitution (EAS). researchgate.net Electrophiles, which are electron-seeking species, are less likely to attack an electron-poor ring. vulcanchem.comgoogle.com The carboxylic acid group similarly contributes to this deactivation. wikipedia.orgresearchgate.net The bromine atom, while also deactivating due to its inductive effect, is less influential than the sulfonyl and carboxyl groups. nih.govquora.com

In terms of directing effects for any potential, albeit difficult, electrophilic substitution, the substituents exhibit competing influences:

Methanesulfonyl Group : A strong meta-director. nih.gov

Carboxylic Acid Group : A meta-director. researchgate.netwikipedia.orgresearchgate.net

Bromo Group : An ortho, para-director. nih.govquora.com

Considering the positions on the ring (C1-COOH, C3-SO₂CH₃, C4-Br), the combined deactivating effects make electrophilic substitution extremely unfavorable. However, if a reaction were to occur, the least deactivated position would be C5, which is meta to both the carboxylic acid and methanesulfonyl groups, and ortho to the bromo group.

Conversely, the strong electron-withdrawing nature of the methanesulfonyl and carboxylic acid groups makes the aromatic ring susceptible to Nucleophilic Aromatic Substitution (NAS) . nih.govlibretexts.orgorganic-chemistry.org The methanesulfonyl group positioned ortho to the bromine atom is particularly effective at stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during a nucleophilic attack at the bromine-bearing carbon (C4). organic-chemistry.orgnih.gov This stabilization significantly facilitates the displacement of the bromide ion by a nucleophile.

| Substituent | Position | Electronic Effect | Influence on Aromatic Ring | Directing Preference (EAS) |

|---|---|---|---|---|

| -COOH | 1 | Strongly Electron-Withdrawing | Strongly Deactivating | Meta |

| -SO₂CH₃ | 3 | Strongly Electron-Withdrawing | Strongly Deactivating | Meta |

| -Br | 4 | Electron-Withdrawing (Inductive) | Deactivating | Ortho, Para |

Exploration of Other Reactive Sites and Functional Group Interconversions

Beyond the reactivity of the aromatic ring itself, the functional groups of this compound serve as handles for a variety of chemical transformations.

Reactions of the Carboxylic Acid Group:

The carboxylic acid moiety is a versatile functional group that can be converted into several derivatives.

Esterification: The carboxylic acid can be converted to its corresponding ester through reactions like the Fischer esterification, which involves heating with an alcohol in the presence of an acid catalyst. bond.edu.au N-bromosuccinimide has also been reported as an effective catalyst for the esterification of benzoic acid derivatives. mdpi.com

Amide Formation: The synthesis of amides from the carboxylic acid can be achieved by first converting the acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, direct condensation with an amine can be promoted by coupling agents or catalysts like titanium tetrachloride (TiCl₄). nih.govdiva-portal.orgresearchgate.net

Reactions Involving the Bromo Group:

The bromine atom is an excellent leaving group, particularly for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The electron-deficient nature of the aromatic ring in this compound makes it a suitable substrate for these reactions.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This allows for the introduction of various alkyl, alkenyl, or aryl groups at the C4 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This provides a direct route to synthesize N-aryl amines, replacing the bromine atom with a primary or secondary amine. The reaction is highly versatile and compatible with a wide range of amine coupling partners.

| Reactive Site | Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol (e.g., CH₃OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |

| Carboxylic Acid | Amide Formation | Amine (e.g., RNH₂), Coupling Agent (e.g., TiCl₄) | Amide (-CONHR) |

| Bromo Group | Suzuki-Miyaura Coupling | Boronic Acid (e.g., R-B(OH)₂), Pd Catalyst, Base | Aryl/Alkyl/Alkenyl (-R) |

| Bromo Group | Buchwald-Hartwig Amination | Amine (e.g., R₂NH), Pd Catalyst, Base | Amine (-NR₂) |

| Bromo Group | Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOCH₃, NH₃) | Ether (-OCH₃), Amine (-NH₂) |

Derivatives and Analogs in Chemical Research

Synthesis of Novel Derivatives of 4-Bromo-3-methanesulfonylbenzoic Acid

The synthesis of derivatives from this compound often involves transformations of the carboxylic acid group into esters and amides. These reactions are fundamental in organic synthesis and allow for the introduction of a wide range of functional groups, thereby altering the molecule's properties.

For instance, the conversion of the carboxylic acid to an acid chloride is a common initial step, which then readily reacts with various alcohols or amines to form the corresponding esters or amides. While specific literature on the direct derivatization of this compound is not abundant, the principles of these transformations are well-established. For example, a patented method for the preparation of 3-bromomethyl-2-chloro-4-methylsulfonyl-benzoic acid methyl ester involves the saponification of the ester to the free acid, highlighting the reversible nature of these transformations.

Furthermore, research on structurally similar compounds, such as 2-(chloro, bromo, or nitro)-4-methylsulfonyl benzoic acid, demonstrates the feasibility of synthesizing a variety of derivatives. These processes often involve the oxidation of a methylthio group to the corresponding methylsulfonyl group, followed by esterification or other modifications of the carboxylic acid moiety.

The following table outlines potential synthetic routes for derivatives of this compound based on established chemical principles:

| Derivative Type | General Reaction Scheme | Reagents and Conditions |

| Esters | This compound + Alcohol | Acid catalyst (e.g., H₂SO₄), heat |

| Amides | This compound + Amine | Coupling agents (e.g., DCC, EDC), or conversion to acid chloride followed by reaction with amine |

| Acid Halides | This compound + Halogenating agent | Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) |

These synthetic strategies provide a foundation for creating a library of novel derivatives from this compound, enabling further investigation into their chemical and potentially biological activities.

Structure-Reactivity Relationships in Substituted Bromobenzoic Acids

The reactivity of this compound is profoundly influenced by the electronic effects of its substituents: the bromine atom and the methanesulfonyl group. Both are electron-withdrawing groups, which significantly impact the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions.

The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This effect is transmitted through both inductive and resonance mechanisms, pulling electron density away from the benzene (B151609) ring. The bromine atom, while also inductively electron-withdrawing, can donate electron density to the ring through resonance, although its inductive effect typically dominates.

The combined electron-withdrawing nature of these substituents has several key consequences:

Increased Acidity: The electron-withdrawing groups stabilize the carboxylate anion formed upon deprotonation of the carboxylic acid. This stabilization increases the acidity of this compound compared to unsubstituted benzoic acid.

Deactivation of the Aromatic Ring: The reduced electron density in the aromatic ring makes it less susceptible to electrophilic aromatic substitution reactions.

Activation towards Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring, particularly at positions ortho and para to the electron-withdrawing groups, can facilitate nucleophilic aromatic substitution (SNAᵣ) reactions, where a nucleophile replaces a leaving group (such as the bromine atom) under specific conditions.

A computational study using Density Functional Theory (DFT) on the related compound 4-bromo-3-(methoxymethoxy)benzoic acid provides insights into the electronic structure and reactivity. Such studies can calculate molecular parameters like ionization energy, hardness, and electrophilicity, which help in predicting the chemical behavior of the molecule.

Comparative Studies with Related Methanesulfonylated Aromatic Systems

The relative positions of the bromo and methanesulfonyl groups on the benzoic acid ring are critical in determining the molecule's properties. For example, an isomer with the methanesulfonyl group at the 4-position and the bromine at the 2-position would exhibit different electronic and steric environments.

The identity of the halogen atom and the nature of the sulfonyl group also play a significant role in modulating the properties of the molecule.

Halogen Substitution: Replacing the bromine atom with other halogens (fluorine, chlorine, or iodine) would alter the electronic and steric properties of the molecule. The electronegativity and size of the halogen influence its inductive and resonance effects, as well as its ability to act as a leaving group in nucleophilic substitution reactions. A study on the reactivity of 6-halopurine nucleosides in SₙAr reactions found that the order of reactivity (F > Cl > Br > I) can be influenced by the reaction conditions, highlighting the complex interplay of factors.

The following table summarizes the key properties of halogens that would influence the reactivity of the corresponding 4-halo-3-methanesulfonylbenzoic acid:

| Halogen | Electronegativity (Pauling Scale) | Covalent Radius (pm) | Leaving Group Ability in SₙAr |

| Fluorine | 3.98 | 64 | Poor (strong C-F bond) |

| Chlorine | 3.16 | 99 | Good |

| Bromine | 2.96 | 114 | Good |

| Iodine | 2.66 | 133 | Very Good |

Sulfonyl Group Variation: Modifying the alkyl or aryl group attached to the sulfonyl moiety would also impact the molecule's properties. For example, replacing the methyl group with a larger alkyl or an aryl group would alter the steric hindrance around the sulfonyl group and could subtly influence its electron-withdrawing strength.

Applications As a Building Block in Organic Synthesis

Utilization in the Construction of Complex Organic Architectures

The distinct functional groups of 4-bromo-3-methanesulfonylbenzoic acid provide chemists with orthogonal handles for sequential chemical transformations, a key strategy in the assembly of complex organic architectures. The carboxylic acid group can readily undergo esterification or amidation reactions. The bromine atom is a key feature, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

The methanesulfonyl group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring, directing incoming electrophiles and activating the ring for nucleophilic aromatic substitution under certain conditions. This controlled reactivity is crucial for the regioselective synthesis of highly substituted aromatic systems, which are common motifs in pharmaceuticals and functional materials.

Role in Combinatorial Chemistry and Library Synthesis

In the field of drug discovery and materials science, combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of related compounds, known as libraries. This compound is a suitable scaffold for such endeavors. Its three distinct functional points allow for the systematic introduction of diverse chemical moieties.

For instance, the carboxylic acid can be coupled with a library of amines to generate a diverse set of amides. Subsequently, the bromo substituent can be used in cross-coupling reactions with a library of boronic acids or other organometallic reagents. This divergent synthetic approach, starting from a single building block, allows for the efficient generation of a large library of novel compounds that can be screened for desired biological or material properties.

Precursor for Specialty Chemicals and Advanced Materials

The structural attributes of this compound make it an important intermediate in the synthesis of specialty chemicals and advanced materials. The presence of the sulfonyl group can impart specific properties such as thermal stability, solubility, and unique electronic characteristics to the final products.

This compound can be used in the synthesis of specialized polymers and resins where the bromo- and carboxyl- functionalities allow for its incorporation into polymer backbones or as a pendant group. The resulting materials may find applications in electronics, as membranes, or in other high-performance applications where the properties imparted by the sulfonyl-containing aromatic unit are beneficial.

Application in the Synthesis of Agrochemicals and Related Intermediates

Substituted benzoic acids are a well-established class of compounds in the agrochemical industry, serving as precursors to herbicides, fungicides, and insecticides. The specific substitution pattern of this compound can be leveraged to create novel agrochemical candidates. The various functional groups can be modified to fine-tune the biological activity, selectivity, and environmental profile of the target molecules. It serves as an important intermediate in the development of advanced crop protection agents.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. Analysis of the ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for a complete assignment of the proton and carbon frameworks. As experimental spectra for 4-Bromo-3-methanesulfonylbenzoic acid are not widely published, the following analyses are based on predicted spectral data generated using advanced computational algorithms. nmrdb.orgnmrdb.orgnmrdb.org

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For this compound, four distinct signals are anticipated in the aromatic and aliphatic regions, in addition to a broad signal for the carboxylic acid proton.

The aromatic region is expected to show three protons on the benzene (B151609) ring. The proton at position 2 (H-2), being ortho to both the electron-withdrawing carboxylic acid and methanesulfonyl groups, would be the most deshielded, appearing furthest downfield as a doublet. The proton at position 6 (H-6), ortho to the bromine atom and meta to the sulfonyl group, is expected as a doublet of doublets. The proton at position 5 (H-5), positioned between the bromine and carboxylic acid groups, would likely appear as a doublet. The methyl protons of the methanesulfonyl group will appear as a sharp singlet in the upfield region. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to hydrogen bonding.

Table 1: Predicted ¹H NMR Data for this compound (Prediction generated using NMRdb.org) nmrdb.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 | 8.48 | d |

| H-6 | 8.21 | dd |

| H-5 | 7.95 | d |

| -SO₂CH₃ | 3.45 | s |

| -COOH | >10 | br s |

Note: 'd' denotes doublet, 'dd' denotes doublet of doublets, 's' denotes singlet, 'br s' denotes broad singlet. Coupling constants (J) are not provided by this prediction tool but would be expected in the typical range for ortho and meta coupling in benzene rings.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic environment of each carbon atom. For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene ring, the carboxylic acid carbon, and the methyl carbon of the sulfonyl group.

The carboxylic acid carbonyl carbon (C=O) is expected to appear significantly downfield, typically in the 165-175 ppm range. The aromatic carbons will resonate between approximately 120 and 145 ppm. The carbon atom attached to the bromine (C-4) and the carbon attached to the sulfonyl group (C-3) will have their chemical shifts influenced by these powerful electron-withdrawing groups. The carbon attached to the carboxylic acid group (C-1) will also be deshielded. The methyl carbon of the methanesulfonyl group is anticipated to be the most upfield signal.

Table 2: Predicted ¹³C NMR Data for this compound (Prediction generated using NMRdb.org) nmrdb.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 164.6 |

| C-3 | 143.5 |

| C-1 | 136.2 |

| C-6 | 134.4 |

| C-2 | 132.0 |

| C-5 | 130.9 |

| C-4 | 123.6 |

| -SO₂CH₃ | 44.7 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the adjacent aromatic protons: H-5 and H-6. A weaker, long-range coupling might also be observed between H-2 and H-6.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. Expected correlations would be: H-2 with C-2, H-5 with C-5, H-6 with C-6, and the methyl protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is particularly powerful for connecting different parts of the molecule. Key expected correlations would include:

The methyl protons (-SO₂CH₃) showing a cross-peak to the sulfonyl-bearing carbon (C-3).

Proton H-2 showing correlations to the carboxylic carbon (C=O), C-6, and C-3.

Proton H-5 showing correlations to C-1 and C-3.

Proton H-6 showing correlations to C-4 and C-2.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The spectrum provides a fingerprint of the functional groups present. vscht.czwpmucdn.com The key absorptions expected for this compound are detailed below.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad |

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | Methyl (-CH₃) | 3000 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | 1760 - 1690 | Strong |

| C=C Stretch (in-ring) | Aromatic | 1600 - 1400 | Medium |

| S=O Asymmetric Stretch | Sulfonyl (-SO₂-) | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | Sulfonyl (-SO₂-) | 1160 - 1120 | Strong |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |

| C-Br Stretch | Aryl Bromide | < 700 | Medium-Strong |

The very broad O-H stretch of the carboxylic acid is a hallmark feature, often spanning a large portion of the spectrum. The strong carbonyl (C=O) absorption is also highly characteristic. The two strong stretches for the sulfonyl group (S=O) are definitive indicators of this functionality, while the C-Br stretch will be found in the fingerprint region. orgchemboulder.comlibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The monoisotopic mass of this compound (C₈H₇BrO₄S) is 277.92484 Da. uni.lu Due to the presence of bromine, the molecular ion peak in a mass spectrum would exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 mass units (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern upon ionization would be dictated by the stability of the resulting fragments. Common fragmentation pathways for aromatic carboxylic acids and aryl sulfones would be expected.

Table 4: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

| [M]⁺ | 277.92429 |

| [M+H]⁺ | 278.93212 |

| [M+Na]⁺ | 300.91406 |

| [M-H]⁻ | 276.91756 |

Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (-OH, 17 Da): A common fragmentation for carboxylic acids.

Loss of a carboxyl group (-COOH, 45 Da): Another characteristic fragmentation.

Loss of sulfur dioxide (-SO₂, 64 Da): A known fragmentation pathway for aryl sulfones.

Loss of a methyl radical (-CH₃, 15 Da) from the sulfonyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like benzoic acid exhibit characteristic absorptions in the UV region. The spectrum of benzoic acid itself shows two primary absorption bands, one intense band (the B-band) around 230 nm and a less intense, fine-structured band (the C-band) around 274 nm. rsc.orgsielc.com

The substituents on the benzene ring of this compound—the bromine atom, the methanesulfonyl group, and the carboxylic acid group—all influence the electronic structure and thus the absorption spectrum. Both the bromo and methanesulfonyl groups are electron-withdrawing and act as auxochromes. Their presence is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzoic acid. researchgate.netcdnsciencepub.com

Table 5: Estimated UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Transition Band | Estimated λₘₐₓ (nm) |

| B-band (π → π) | 235 - 245 |

| C-band (n → π) | 280 - 290 |

Note: These values are estimations based on the known spectrum of benzoic acid and the expected effects of the present substituents.

X-ray Crystallography for Solid-State Structure Elucidation

A comprehensive search of scientific literature and structural databases reveals that to date, no experimental single-crystal X-ray diffraction data for this compound has been publicly reported. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and the precise molecular geometry in the solid state, which are typically determined through X-ray crystallography, is not available.

The elucidation of the three-dimensional atomic arrangement of this compound through single-crystal X-ray analysis would be invaluable for a complete understanding of its solid-state properties. Such a study would provide definitive insights into:

Molecular Conformation: The dihedral angles between the phenyl ring and the carboxylic acid and methanesulfonyl substituents.

Intermolecular Interactions: The presence and nature of hydrogen bonding (e.g., carboxylic acid dimers), halogen bonding (involving the bromine atom), and other non-covalent interactions that govern the crystal packing.

While computational studies on similar molecules have been performed, experimental crystallographic data for this compound remains a gap in the current scientific literature. Future research in this area would be necessary to provide the precise structural parameters for this compound.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 4-Bromo-3-methanesulfonylbenzoic acid, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the standard approach to elucidate its electronic and geometric properties.

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure on the potential energy surface is found.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Theoretical) (Note: This table is illustrative as specific literature data is unavailable. Actual values would be generated from a DFT calculation.)

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-Br | ~1.90 |

| C-S | ~1.77 |

| S=O (avg) | ~1.45 |

| C-C (aromatic avg) | ~1.39 |

| C-C(aromatic)-COOH | ~1.49 |

| C=O (carboxyl) | ~1.21 |

| C-O (carboxyl) | ~1.35 |

| **Bond Angles (°) ** | |

| C-C-Br | ~120 |

| C-C-S | ~120 |

| O-S-O | ~120 |

| C(aromatic)-C-O(H) | ~115 |

| Dihedral Angles (°) | |

| C-C-S-O | Varies (planar or twisted) |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the presence of the strongly electron-withdrawing methanesulfonyl and bromo groups, as well as the carboxylic acid group, would be expected to lower the energy of the LUMO significantly, likely resulting in a moderately small HOMO-LUMO gap, indicating a propensity for accepting electrons and moderate reactivity. The analysis would also show the spatial distribution of these orbitals, indicating which parts of the molecule are most involved in electron donation (HOMO) and acceptance (LUMO).

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. It maps the electrostatic potential onto the electron density surface. Different colors are used to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP surface would be expected to show a significant region of negative electrostatic potential (red) around the oxygen atoms of both the carboxylic acid and the methanesulfonyl groups, highlighting these as the primary sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid group would exhibit a strong positive potential (blue), indicating its acidic nature. The regions around the aromatic ring would be influenced by the electron-withdrawing substituents, likely leading to a less electron-rich (less red) character compared to unsubstituted benzene (B151609).

Prediction and Analysis of Molecular Reactivity Descriptors

From the energies of the frontier orbitals, several global reactivity descriptors can be calculated. These quantum chemical parameters provide a quantitative measure of the molecule's reactivity and stability.

Ionization energy (I) is the energy required to remove an electron from a molecule, while electron affinity (A) is the energy released when a molecule gains an electron. Within the framework of DFT, these can be approximated using Koopmans' theorem, where I ≈ -EHOMO and A ≈ -ELUMO.

Ionization Energy (I): A high ionization energy indicates that the molecule does not easily give up electrons.

Electron Affinity (A): A high electron affinity suggests the molecule has a strong capacity to accept electrons.

Given the presence of multiple electron-withdrawing groups on this compound, it would be expected to have a relatively high ionization potential and a significantly high electron affinity.

These descriptors provide further nuanced insight into the molecule's reactivity.

Chemical Hardness (η): Defined as η = (I - A) / 2, chemical hardness is a measure of the molecule's resistance to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." Hard molecules are less reactive than soft molecules.

Electrophilicity Index (ω): This index, defined as ω = (μ^2) / (2η), where μ is the electronic chemical potential (μ ≈ -(I + A) / 2), measures the energy stabilization when a molecule acquires additional electronic charge from the environment. A high electrophilicity index characterizes a good electrophile.

This compound, with its array of electron-withdrawing substituents, is anticipated to be a strong electrophile, and thus would possess a high electrophilicity index. Its chemical hardness would be directly related to the calculated HOMO-LUMO gap.

Table 2: Predicted Molecular Reactivity Descriptors for this compound (Theoretical) (Note: This table is illustrative as specific literature data is unavailable. Actual values would be derived from the calculated HOMO and LUMO energies.)

| Descriptor | Formula | Predicted Character |

|---|---|---|

| HOMO Energy (EHOMO) | - | Relatively low |

| LUMO Energy (ELUMO) | - | Very low |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Moderately small |

| Ionization Energy (I) | -EHOMO | High |

| Electron Affinity (A) | -ELUMO | High |

| Chemical Hardness (η) | (I - A) / 2 | Moderate |

Condensed Fukui Functions for Nucleophilic and Electrophilic Attack Sites

Fukui functions are central to conceptual Density Functional Theory (DFT) and are used to predict the most reactive sites within a molecule. ekb.eg They describe the change in electron density at a specific point when the total number of electrons in the system changes. scm.com Condensed Fukui functions simplify this by assigning a value to each atom, indicating its susceptibility to different types of attacks.

Nucleophilic Attack (f+) : This function identifies the sites most susceptible to an attack by a nucleophile (an electron-rich species). An atom with a high f+ value is an electrophilic site, as it is best able to accept an electron. scm.comresearchgate.net

Electrophilic Attack (f-) : This function pinpoints the sites most likely to be attacked by an electrophile (an electron-deficient species). An atom with a high f- value is a nucleophilic site, as it is the most willing to donate an electron. scm.comresearchgate.net

These functions are calculated based on the electron population of the atoms in the neutral, anionic (N+1 electrons), and cationic (N-1 electrons) states of the molecule. ekb.eg For a hypothetical analysis of this compound, one would expect the electron-withdrawing nature of the bromo, methanesulfonyl, and carboxylic acid groups to significantly influence the distribution of these reactive sites on the aromatic ring and the substituent groups.

Theoretical Studies of Solvation Effects on Reactivity (e.g., Polarizable Continuum Model - PCM)

Chemical reactions are most often carried out in a solvent, which can significantly influence a molecule's properties and reactivity. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvation effects. wikipedia.org Instead of modeling individual solvent molecules, which is computationally expensive, PCM treats the solvent as a continuous, polarizable medium characterized by its dielectric constant. plos.org

The molecule of interest (the solute) is placed in a cavity within this continuum. youtube.com The electrostatic field of the solute polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute. q-chem.com This self-consistent reaction field (SCRF) approach allows for the calculation of solvation free energy and provides insight into how the solvent affects:

Molecular geometry and stability.

Electronic properties, such as dipole moment.

Chemical reactivity and reaction barriers.

Studies on similar molecules have shown that solvation can alter reactivity descriptors, indicating the importance of including solvent effects in computational models. researchgate.netsemanticscholar.org

Investigation of Non-Linear Optical (NLO) Properties: Dipole Moment, Polarizability, and Hyperpolarizability

Non-linear optical (NLO) materials are crucial for modern technologies like telecommunications and optical computing. Computational methods are used to predict the NLO properties of molecules. The key parameters are:

Polarizability (α) : Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. nih.gov

First Hyperpolarizability (β) : The primary determinant of a molecule's second-order NLO activity. scispace.com Molecules with large β values are sought for applications like frequency doubling (e.g., converting red light to blue light).

These properties are typically calculated using quantum chemical methods like DFT. scispace.com The presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system can lead to significant intramolecular charge transfer and, consequently, large hyperpolarizability values. scispace.com For this compound, the interplay between the electron-withdrawing substituents and the aromatic ring would be the focus of any NLO property investigation.

Computational Simulations of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify stable intermediates and, crucially, the transition states that connect them.

A transition state is the highest energy point along a reaction coordinate, representing the "point of no return" between reactants and products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Quantum chemical calculations can:

Determine the three-dimensional structure of transition states.

Calculate activation energies to predict reaction kinetics.

Explore competing reaction pathways to understand selectivity. pku.edu.cn

Reveal whether a reaction is under kinetic or thermodynamic control. pku.edu.cn

For this compound, simulations could explore reactions such as nucleophilic aromatic substitution at the bromine-bearing carbon or reactions involving the carboxylic acid and sulfonyl groups.

Purification and Isolation Techniques in Research

Recrystallization Methodologies for Compound Purity Enhancement

Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent or solvent system at different temperatures. While specific recrystallization protocols for 4-Bromo-3-methanesulfonylbenzoic acid are not extensively detailed in publicly available literature, procedures for structurally related compounds like other brominated benzoic acids provide a framework for potential methodologies.

A general approach would involve dissolving the crude this compound in a suitable solvent at an elevated temperature to create a saturated solution. The choice of solvent is critical; an ideal solvent would dissolve the compound completely when hot but poorly when cold, while impurities would remain either insoluble at high temperatures or soluble at low temperatures. The solution is then slowly cooled to induce the formation of crystals of the pure compound, leaving the impurities in the mother liquor.

In a process described for purifying crude 4-bromobenzoic acid, the crude product is mixed with water, and the pH is adjusted to 8 with a lye solution. google.com The mixture is heated, decolorized with activated carbon, and filtered. google.com The hot filtrate is then acidified with dilute sulfuric acid to a pH of 2, causing the purified acid to precipitate upon cooling. google.com A similar pH--dependent solubility approach could be adapted for this compound, leveraging the acidic nature of its carboxylic group.

Another example from a related compound, methyl 4-bromomethyl-3-methoxybenzoate, involves recrystallization from a solvent mixture of n-heptane and ethyl acetate (B1210297) to yield purified crystals. google.comgoogle.com This highlights the use of solvent systems to fine-tune solubility and achieve effective purification.

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation, identification, and purification of compounds from complex mixtures. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase.

Column chromatography is a preparative technique used to separate compounds based on their polarity. A solid stationary phase, typically silica (B1680970) gel, is packed into a vertical glass column. The crude mixture containing this compound is loaded onto the top of the column, and a liquid mobile phase (eluent) is passed through the column.

Due to the polar nature of its carboxylic acid and sulfonyl groups, this compound would adsorb to the polar silica gel stationary phase. The separation from less polar impurities is achieved by carefully selecting the eluent system. A non-polar solvent would be used initially, followed by a gradual increase in the proportion of a more polar solvent (gradient elution). This increasing polarity competes with the stationary phase for the compound, causing it to move down the column and eventually elute.

For example, in the purification of various brominated aromatic compounds, column chromatography using 100% hexane (B92381) or mixtures of hexane and ethyl acetate has been successfully employed. nih.govrsc.org Given the polarity of this compound, a mobile phase starting with a non-polar solvent like hexane and gradually introducing a more polar solvent like ethyl acetate or methanol (B129727) would likely be effective for its purification.

Table 1: Example Column Chromatography Systems for Related Aromatic Acids

| Compound Purified | Stationary Phase | Mobile Phase (Eluent) |

|---|---|---|

| Brominated Naphthoic Acid Derivative rsc.org | Silica Gel | 100% Hexane |

| Brominated Dimethylbenzoic Acid Derivative rsc.org | Silica Gel | 100% Hexane |

This table illustrates common systems used for structurally similar compounds, which could be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that can also be scaled for preparative purification. It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with much smaller particles, leading to higher resolution and faster separation times.

For the analysis of this compound, a reverse-phase HPLC (RP-HPLC) method would be most common. In this setup, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture. Analysis of related compounds such as 4-bromo-3-methylbenzoic acid and 4-bromobenzoic acid is achieved using a mobile phase containing acetonitrile, water, and an acid like phosphoric or formic acid. sielc.comsielc.com The acid is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. This method is scalable and can be used for isolating impurities in preparative separation. sielc.comsielc.com

Table 2: Typical RP-HPLC Conditions for Analysis of Related Brominated Benzoic Acids

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilane) researchgate.net |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS compatibility) sielc.comsielc.com |

| Detection | UV Detection researchgate.netresearchgate.net |

| Application | Analytical quantification and preparative isolation of impurities sielc.comsielc.com |

This table outlines a general HPLC method based on protocols for similar compounds.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with even smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. UPLC systems are designed to operate at much higher pressures to efficiently pump the mobile phase through the densely packed column.

While specific UPLC methods for this compound are not documented, methods for related bromobenzoic acids can be readily adapted. sielc.comsielc.com The use of smaller particle columns is noted as an option for fast UPLC applications for these related compounds. sielc.comsielc.com UPLC, often coupled with mass spectrometry (UPLC-MS), is particularly valuable for high-resolution analysis of complex mixtures, such as identifying metabolites of bromobenzoic acids in biological samples. chromatographytoday.com The high-resolution capability of UPLC would be ideal for detecting and quantifying trace-level impurities during the synthesis of this compound.

Advanced Filtration and Workup Procedures

Following a chemical synthesis, the reaction mixture undergoes a "workup" procedure to separate the crude product from unreacted starting materials, reagents, and soluble byproducts. For this compound, a typical workup would involve quenching the reaction, followed by liquid-liquid extraction.

A common procedure involves diluting the reaction mixture with an organic solvent and washing it with aqueous solutions. rsc.org For instance, an acidic compound like this compound can be purified by extraction into a basic aqueous solution (e.g., sodium bicarbonate), leaving non-acidic impurities in the organic layer. The aqueous layer can then be separated and re-acidified to precipitate the pure product, which is subsequently collected by filtration.

Filtration through a plug of an adsorbent like Celite is often used to remove fine solid impurities or drying agents before solvent evaporation. orgsyn.org In cases where byproducts are difficult to remove, such as the triphenylphosphine (B44618) oxide formed in certain reactions, filtration over a short plug of silica can be an effective purification shortcut. ust.hk After extraction and drying over an agent like anhydrous sodium sulfate (B86663) or magnesium sulfate, the organic solvent is removed under reduced pressure using a rotary evaporator to yield the crude solid, which can then be further purified by recrystallization or chromatography. rsc.org

Intellectual Property Landscape and Patent Analysis

Review of Patent Literature for Synthesis and Applications of 4-Bromo-3-methanesulfonylbenzoic Acid

A direct patent search for "this compound" does not yield specific results. However, the patent literature for closely related analogs, such as "4-bromo-5-methanesulfonyl-2-methyl-benzoic acid," provides valuable insights into the potential synthetic strategies and applications that would be relevant. Notably, MERCK PATENT GmbH is a key applicant in this area, indicating a focused interest in this class of compounds.

Patents for related compounds suggest that the synthesis of such molecules often involves a multi-step process. Common strategies include the sulfonation or chlorosulfonation of a substituted benzoic acid precursor, followed by reaction with a suitable methylating agent to form the methanesulfonyl group. The bromination step can be performed at various stages of the synthesis, depending on the directing effects of the other substituents on the benzene (B151609) ring. For instance, the preparation of sulfonyl chloride benzoic acid esters is a known method that could be adapted for the synthesis of the target compound.

In terms of applications, the patent literature for halogenated and sulfonyl-substituted benzoic acids points towards their use as intermediates in the synthesis of biologically active molecules. These derivatives are frequently incorporated into larger molecular scaffolds to modulate their physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug development.

Analysis of Patent Trends in Halogenated Benzoic Acid Derivatives

The patenting of halogenated benzoic acid derivatives has been a consistently active area for several decades. An analysis of patent filings reveals several key trends:

Focus on Pharmaceutical Applications: A vast majority of patents involving halogenated benzoic acid derivatives are in the pharmaceutical sector. These compounds serve as crucial building blocks for a wide range of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-viral drugs. The halogen and sulfonyl groups can significantly influence the binding affinity of a drug to its target protein.

Increasing Complexity: Early patents in this field often focused on simple, monosubstituted benzoic acids. However, recent trends show a move towards more complex, polysubstituted derivatives with multiple functional groups. This reflects the increasing sophistication of drug design and the need for highly specific molecular interactions.

Process Chemistry Innovations: Alongside patents for new chemical entities, there is a significant body of literature focused on novel and improved synthetic methods for halogenated benzoic acids. These process patents often aim to increase yield, reduce the number of synthetic steps, and utilize more environmentally friendly reagents and conditions. For example, patents describe various methods for the preparation of halogenated benzoic acid derivatives through nitration and subsequent reduction and diazotization reactions.

Geographical Distribution: Patent filings in this area are global, with significant contributions from the United States, Europe, and increasingly, Asia. This reflects the global nature of the pharmaceutical and chemical industries.

The table below summarizes representative patents for halogenated and sulfonyl-substituted benzoic acid derivatives, highlighting the assignee, the general scope of the invention, and the potential applications.

| Patent/Application Number | Assignee | Title/Subject Matter | Potential Applications |